Epinephrine bitartrate-bupivacaine hydrochloride
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Overview
Description
Epinephrine bitartrate-bupivacaine hydrochloride is a combination of two pharmacologically active compounds: epinephrine bitartrate and bupivacaine hydrochloride. This combination is commonly used in medical settings as a local anesthetic and vasoconstrictor. Epinephrine bitartrate is a form of epinephrine, a hormone and neurotransmitter that stimulates the sympathetic nervous system, leading to vasoconstriction and increased heart rate. Bupivacaine hydrochloride is a long-acting local anesthetic that blocks nerve impulses, providing pain relief during surgical procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Epinephrine Bitartrate
Synthesis: Epinephrine bitartrate is synthesized by reacting epinephrine with tartaric acid. The reaction typically involves dissolving epinephrine in a suitable solvent, such as water or ethanol, and then adding tartaric acid to form the bitartrate salt.
Reaction Conditions: The reaction is carried out at room temperature with constant stirring until the formation of the salt is complete.
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Bupivacaine Hydrochloride
Synthesis: Bupivacaine hydrochloride is synthesized from 2,6-dimethylaniline through a series of chemical reactions, including acylation, reduction, and cyclization.
Reaction Conditions: The synthesis involves multiple steps with specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Epinephrine Bitartrate: Industrial production involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps, such as crystallization and filtration, to obtain the final product.
Bupivacaine Hydrochloride: Industrial production involves batch or continuous processes with stringent quality control measures. The final product is purified using techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Epinephrine Bitartrate
Oxidation: Epinephrine can undergo oxidation to form adrenochrome, a compound with a distinct red color.
Reduction: Epinephrine can be reduced to form dihydroxyphenylalanine (DOPA).
Substitution: Epinephrine can undergo substitution reactions with various reagents to form derivatives.
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Bupivacaine Hydrochloride
Hydrolysis: Bupivacaine can undergo hydrolysis in acidic or basic conditions to form its corresponding amine and carboxylic acid.
Oxidation: Bupivacaine can be oxidized to form N-oxide derivatives.
Substitution: Bupivacaine can undergo substitution reactions to form various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
Epinephrine Bitartrate: Major products include adrenochrome (oxidation) and DOPA (reduction).
Bupivacaine Hydrochloride: Major products include N-oxide derivatives (oxidation) and various analogs (substitution).
Scientific Research Applications
Epinephrine bitartrate-bupivacaine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Used to study the effects of local anesthetics and vasoconstrictors on cellular processes and nerve conduction.
Medicine: Widely used in clinical settings for local anesthesia during surgical procedures, dental procedures, and pain management.
Industry: Used in the formulation of pharmaceutical products, including injectable solutions and topical preparations.
Mechanism of Action
Epinephrine Bitartrate
Mechanism: Epinephrine stimulates alpha and beta-adrenergic receptors, leading to vasoconstriction, increased heart rate, and bronchodilation.
Molecular Targets: Alpha-1, alpha-2, beta-1, and beta-2 adrenergic receptors.
Pathways: Activation of the sympathetic nervous system, leading to increased cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).
Bupivacaine Hydrochloride
Mechanism: Bupivacaine blocks voltage-gated sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses.
Molecular Targets: Voltage-gated sodium channels.
Pathways: Inhibition of sodium influx, leading to decreased neuronal excitability and conduction.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A local anesthetic with a shorter duration of action compared to bupivacaine.
Mepivacaine: A local anesthetic with a similar structure to bupivacaine but with a shorter duration of action.
Ropivacaine: A local anesthetic with a similar structure to bupivacaine but with a lower potential for cardiotoxicity.
Uniqueness
Epinephrine Bitartrate: Unique in its ability to provide both vasoconstriction and bronchodilation, making it useful in emergency situations such as anaphylaxis.
Bupivacaine Hydrochloride: Unique in its long duration of action, making it suitable for prolonged surgical procedures and postoperative pain management.
Properties
CAS No. |
1434003-87-8 |
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Molecular Formula |
C31H48ClN3O10 |
Molecular Weight |
658.2 g/mol |
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H28N2O.C9H13NO3.C4H6O6.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10);1H/t;9-;1-,2-;/m.01./s1 |
InChI Key |
OBPBWXJPBFGASO-QSCFHKGXSA-N |
Isomeric SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.Cl |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.Cl |
Origin of Product |
United States |
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